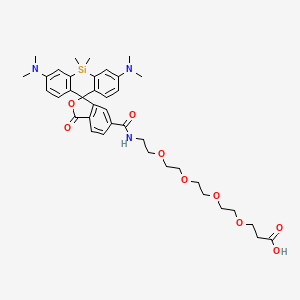
Ugt1A1-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ugt1A1-IN-1 is a chemical compound known for its inhibitory effects on the enzyme UDP-glucuronosyltransferase 1A1 (UGT1A1) This enzyme plays a crucial role in the metabolism of various endogenous and exogenous compounds through the process of glucuronidation
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ugt1A1-IN-1 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. One common synthetic route involves the use of starting materials such as aromatic amines and aldehydes, which undergo condensation reactions to form the desired product. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods to larger reactors and optimizing the reaction conditions for higher yields and purity. This process often includes purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
Ugt1A1-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different chemical properties.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield oxidized derivatives with altered biological activity, while reduction can produce reduced forms with different pharmacokinetic properties.
Aplicaciones Científicas De Investigación
Ugt1A1-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the glucuronidation process and the role of UGT1A1 in metabolizing various compounds.
Biology: Helps in understanding the biological pathways involving UGT1A1 and its impact on cellular processes.
Medicine: Investigated for its potential in developing therapies for diseases related to UGT1A1 dysfunction, such as Gilbert’s syndrome and certain cancers.
Industry: Utilized in the development of drugs that require modulation of UGT1A1 activity to improve their efficacy and safety profiles .
Mecanismo De Acción
Ugt1A1-IN-1 exerts its effects by inhibiting the activity of the UGT1A1 enzyme. This inhibition prevents the glucuronidation of substrates, leading to an accumulation of unconjugated compounds. The molecular targets of this compound include the active site of the UGT1A1 enzyme, where it binds and blocks the enzyme’s catalytic activity. This inhibition can affect various metabolic pathways and has implications for drug metabolism and toxicity .
Comparación Con Compuestos Similares
Similar Compounds
UGT1A3-IN-1: Another inhibitor of the UGT1A family, specifically targeting UGT1A3.
UGT1A4-IN-1: Inhibits UGT1A4 and has similar applications in studying glucuronidation.
UGT2B7-IN-1: Targets UGT2B7, another enzyme involved in glucuronidation.
Uniqueness
Ugt1A1-IN-1 is unique in its specificity for UGT1A1, making it a valuable tool for studying the specific role of this enzyme in various biological processes. Its ability to selectively inhibit UGT1A1 without affecting other UGT enzymes allows for more precise investigations into UGT1A1-related pathways and their implications in health and disease .
Propiedades
Fórmula molecular |
C22H19NO3 |
|---|---|
Peso molecular |
345.4 g/mol |
Nombre IUPAC |
2-butyl-6-(4-hydroxyphenyl)benzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C22H19NO3/c1-2-3-13-23-21(25)18-6-4-5-17-16(14-7-9-15(24)10-8-14)11-12-19(20(17)18)22(23)26/h4-12,24H,2-3,13H2,1H3 |
Clave InChI |
JRXIYIQGSHSLMX-UHFFFAOYSA-N |
SMILES canónico |
CCCCN1C(=O)C2=C3C(=C(C=C2)C4=CC=C(C=C4)O)C=CC=C3C1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-(2-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]morpholine](/img/structure/B12387957.png)





![(5Z)-5-[(2,3-dihydroxyphenyl)methylidene]-3-(1-morpholin-4-yl-1-oxopropan-2-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B12388004.png)
![(2S)-2-[[2-[[2-[[2-[10-[3-(2,5-dioxopyrrol-1-yl)propanoyl]-1,7-dioxa-4,10-diazacyclododec-4-yl]acetyl]amino]acetyl]amino]acetyl]amino]-N-[2-[[2-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethoxy]methylamino]-2-oxoethyl]-3-phenylpropanamide](/img/structure/B12388015.png)
![4-Methoxy-3-[2-[(3-Methoxy-4-Morpholin-4-Yl-Phenyl)amino]pyridin-4-Yl]benzenecarbonitrile](/img/structure/B12388016.png)

![2-azido-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]acetamide](/img/structure/B12388031.png)
![(1R,2R,4R,5R,6S,9R,10R,13R)-1,9,10,14,14,17-hexamethyl-6-(6-methylhepta-1,5-dien-2-yl)-16,18-diazapentacyclo[11.8.0.02,10.05,9.015,20]henicosa-15,17,19-trien-4-ol](/img/structure/B12388032.png)


